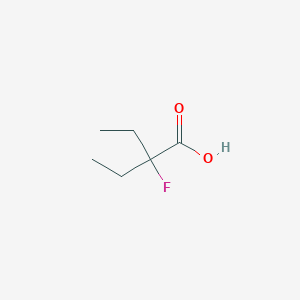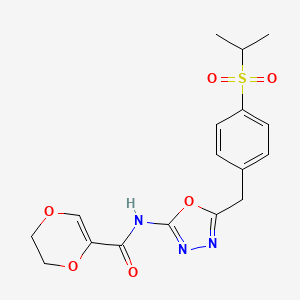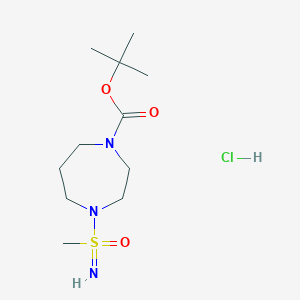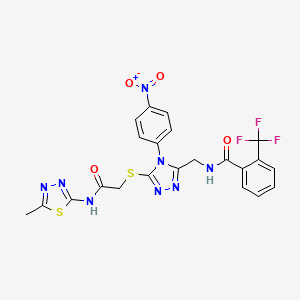![molecular formula C22H16ClFN6OS B2845480 N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207058-78-3](/img/no-structure.png)
N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6OS and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
The compound's insecticidal properties have been investigated, with research focusing on the synthesis of heterocycles incorporating a thiadiazole moiety. These compounds, including those similar to N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, have been evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis. The study found that representative compounds exhibited significant insecticidal activity, suggesting potential for agricultural applications (Fadda et al., 2017).
Anticancer Activity
Research into the compound's potential anticancer activity includes the development of novel fluoro-substituted compounds. These compounds have shown promising anticancer activity against lung cancer cell lines at low concentrations compared to standard treatments like 5-fluorodeoxyuridine, indicating potential therapeutic applications in oncology (Hammam et al., 2005).
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to this compound has been explored, with studies indicating significant antibacterial and antifungal activities. These findings suggest possible applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nayak & Poojary, 2020).
Antioxidant Activity
Investigations into the antioxidant properties of compounds similar to this compound have shown promising results. These studies suggest the potential of these compounds to act as potent antioxidants, which could have therapeutic applications in diseases caused by oxidative stress (Sunil et al., 2010).
Coordination Complexes and Bioactivity
Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, focusing on their self-assembly processes and antioxidant activities. These studies have revealed significant antioxidant activity of the ligands and their complexes, highlighting their potential in medicinal chemistry and drug design (Chkirate et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-chlorobenzylamine with 2-bromoacetic acid to form N-(2-chlorobenzyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-bromoacetic acid", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-bromoacetic acid in the presence of a base to form N-(2-chlorobenzyl)-2-bromoacetamide.", "Step 2: React N-(2-chlorobenzyl)-2-bromoacetamide with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS RN |
1207058-78-3 |
Molecular Formula |
C22H16ClFN6OS |
Molecular Weight |
466.92 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H16ClFN6OS/c23-17-4-2-1-3-15(17)12-25-20(31)13-32-22-27-26-21-19-11-18(14-5-7-16(24)8-6-14)28-30(19)10-9-29(21)22/h1-11H,12-13H2,(H,25,31) |
InChI Key |
DYRXBWZDMJYKLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)



![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)


![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)
